molecular formula C30H32N4O5S B2916716 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide CAS No. 689770-57-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide

Cat. No. B2916716
CAS RN: 689770-57-8
M. Wt: 560.67
InChI Key: XBZAYGQOSAFLFM-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a useful research compound. Its molecular formula is C30H32N4O5S and its molecular weight is 560.67. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The compound's synthesis involves intricate chemical reactions, including Pummerer-type cyclization, to achieve structures with potential biological activities. A study by Saitoh et al. (2001) detailed the synthesis of related compounds through cyclization processes, highlighting the role of Lewis acids in enhancing cyclization efficiency (Saitoh et al., 2001). This work sets a foundational understanding of the synthetic routes that can be applied to the target compound.

  • Nowak et al. (2015) reported on the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, presenting a method involving palladium-catalyzed Buchwald–Hartwig coupling reactions. Such synthetic approaches are crucial for the development of derivatives with potential pharmacological applications (Nowak et al., 2015).

Potential Antimicrobial Activities

  • Desai et al. (2007) synthesized new quinazoline derivatives and screened them for antibacterial and antifungal activities, providing a template for evaluating the antimicrobial potential of the target compound (Desai et al., 2007).

Pharmacological Screening

  • The compound's structure, featuring a quinazoline core, suggests potential for biological activity. Zaki et al. (2017) explored similar compounds for pharmacological activities, underscoring the importance of structural characterization and spectral analysis in identifying bioactive molecules (Zaki et al., 2017).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O5S/c1-37-26-10-5-20(17-27(26)38-2)11-12-31-28(35)22-6-3-21(4-7-22)19-34-29(36)24-18-23(33-13-15-39-16-14-33)8-9-25(24)32-30(34)40/h3-10,17-18,24H,11-16,19H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXAJLAPGAXHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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